molecular formula C13H19NO3 B078959 p-Nitrophenyl heptyl ether CAS No. 13565-36-1

p-Nitrophenyl heptyl ether

Cat. No. B078959
CAS RN: 13565-36-1
M. Wt: 237.29 g/mol
InChI Key: AVDKYVSWJDZALX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-nitrophenyl heptyl ether and related compounds often involves nucleophilic substitution reactions or phase transfer catalysis methods. For example, the synthesis of p-nitrophenyl methyl ether, a related compound, can be achieved using phase transfer catalysis with polyvinyl chloride-polyethylene polyamine resin as the catalyst, highlighting the versatility of synthesis approaches for nitrodiphenyl ethers (Li Shan-ji, 2004).

Molecular Structure Analysis

Nitrodiphenyl ethers exhibit unique structural characteristics due to the presence of the nitro group and ether linkage. These structural features significantly influence their chemical behavior and interactions. The molecular structure of these compounds has been analyzed using various spectroscopic and computational methods, providing insights into their reactivity and stability.

Chemical Reactions and Properties

Nitrodiphenyl ethers undergo a range of chemical reactions, including photolytic cleavage and oxidation processes. For instance, the photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers has been studied, revealing complex reaction pathways involving hemiacetal intermediates, which are critical for understanding the chemical behavior of nitrodiphenyl ethers (Corrie et al., 2003).

Scientific Research Applications

  • Photoreagents for Protein Crosslinking and Affinity Labeling

    p-Nitrophenyl ethers, including p-Nitrophenyl heptyl ether, are effective photoreagents for protein crosslinking and affinity labeling. They are unreactive in the dark under biological conditions but react quantitatively with amines upon irradiation, making them useful in biochemical research (Jelenc, Cantor, & Simon, 1978).

  • Enantioselective Transport of Amino Acids

    p-Nitrophenyl heptyl ether has been used in supported liquid membranes (SLMs) for the enantioselective transport of amino acids. Its properties, such as high dielectric constant and low solubility in water, contribute to the stability and permeability of these membranes (Shinbo et al., 1993).

  • Herbicidal Applications

    Compounds related to p-Nitrophenyl heptyl ether, specifically pyrazole nitrophenyl ethers, have been identified as novel herbicides, exerting effects by inhibiting protoporphyrinogen IX oxidase, indicating potential agricultural applications (Clark, 1996).

  • Environmental Fate Studies

    Studies on the fate of similar compounds, like 2,4-dichlorophenyl p-nitrophenyl ether, in various plants have contributed to understanding the environmental impact and behavior of these compounds (Hawton & Stobbe, 1971).

  • Drug Metabolism Studies

    Investigations into the metabolism of propyl p-nitrophenyl ether have provided insights into the metabolic pathways of similar compounds, which is relevant in pharmacology and toxicology (Mitoma, Dehn, & Tanabe, 1971).

  • Chemical Synthesis and Catalysis

    p-Nitrophenyl ethers are used in chemical syntheses, such as the synthesis of p-Nitrophenyl methyl ether by phase transfer catalysis, illustrating their role in organic synthesis (Li Shan-ji, 2004).

  • Luminescence-Based Sensors

    p-Nitrophenyl ethers, including p-Nitrophenyl heptyl ether, have applications in the development of luminescence-based sensors. Their properties affect the luminescence of certain indicators, which is crucial for sensor design (Papkovsky, Mohr, & Wolfbeis, 1997).

Safety And Hazards

While specific safety and hazard information for p-Nitrophenyl heptyl ether is not available, it’s important to handle all chemical compounds with care and appropriate safety measures .

properties

IUPAC Name

1-heptoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDKYVSWJDZALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159483
Record name p-Nitrophenyl heptyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl heptyl ether

CAS RN

13565-36-1
Record name p-Nitrophenyl heptyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl heptyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTYL 4-NITROPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Shinbo, T Yamaguchi, H Yanagishita, K Sakaki… - Journal of membrane …, 1993 - Elsevier
… Among the organic liquids tested, o-nitrophenyl octyl ether (ONPOE) and p-nitrophenyl heptyl ether (PNPHE ) were found to be the best membrane solvents showing a long stability as …
Number of citations: 84 www.sciencedirect.com
M Sugiura, T Yamaguchi - Nippon Kagaku Kaishi, 1983 - meiji.elsevierpure.com
… The liquid membrane consisted of trialkyl phosphate and hydrophobic organic liquid such as p-nitrophenyl heptyl ether (NPHE), o-nitrophenyl phenyl ether, 1, 5-dichloropentane and …
Number of citations: 1 meiji.elsevierpure.com
JK Romero - 2002 - search.proquest.com
… Various organic liquids such as o-nitrophenyl octyl ether and p-nitrophenyl heptyl ether were tested as the solvent using a microporous poly(propylene) film as the solid support. These …
Number of citations: 2 search.proquest.com
杉浦正昭, 山口智彦 - 日本化学会誌(化学と工業化学), 1983 - jstage.jst.go.jp
多孔質膜中に形成された液体膜において, ヘキサフルオ営リン酸イオンあるいは過塩素酸イオンの流れを駆動力として, アミノ酸の透過速度を測定した. 多孔質膜はポリプロピレン製のものを用いた. …
Number of citations: 1 www.jstage.jst.go.jp

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